molecular formula C15H13ClN2OS B5792310 N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide CAS No. 82635-63-0

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5792310
CAS No.: 82635-63-0
M. Wt: 304.8 g/mol
InChI Key: IGLXLQFFLPNLIC-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-methylphenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a carbamothioyl group substituted with a 5-chloro-2-methylphenyl moiety. Structurally, it belongs to the class of N-acylthioureas, which are known for their versatility in coordination chemistry and bioactivity . The compound’s synthesis typically involves the reaction of benzoyl isothiocyanate with 5-chloro-2-methylaniline, as inferred from analogous pathways for related thiourea derivatives . Key functional groups include the C=O (amide), C=S (thiocarbonyl), and aromatic systems, which are critical for its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-10-7-8-12(16)9-13(10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLXLQFFLPNLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358237
Record name Benzamide, N-[[(5-chloro-2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82635-63-0
Record name N-[[(5-Chloro-2-methylphenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82635-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[[(5-chloro-2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria . Additionally, its metal complexes exhibit unique electrochemical properties, making them useful in various catalytic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Para-substituted chlorophenyl derivatives (e.g., 4-Cl) exhibit higher corrosion inhibition efficiency (73%) than meta-substituted analogs (55%) due to improved electron-withdrawing effects and adsorption on metal surfaces .
  • Halogen Effects : Fluorination on the benzamide ring (e.g., 4-fluoro in L1) enhances anticancer activity, as seen in PC3 cell line studies, suggesting that electronegative groups improve ligand-receptor interactions .

Antibacterial Activity

  • N-[(5-Chloropyridin-2-yl)carbamothioyl]benzamide (HL1) : Demonstrated anti-inflammatory photodynamic activity, attributed to the pyridyl group’s ability to stabilize reactive oxygen species .

Anticancer Activity

  • N-([4-Chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) : Exhibited IC₅₀ values of 12.5 µM (PC3) and 14.7 µM (HepG2), outperforming methoxy-substituted analogs due to fluorine’s electron-withdrawing effects .
  • Target Compound : The 5-chloro-2-methylphenyl group may enhance DNA intercalation or kinase inhibition, though experimental validation is required.

Structural and Spectroscopic Insights

  • FT-IR Signatures : All benzoylthioureas show ν(C=O) at 1670–1690 cm⁻¹, ν(C=S) at 1250–1270 cm⁻¹, and ν(N-H) at 3200–3300 cm⁻¹, consistent with the target compound’s expected spectral profile .
  • Crystal Packing : Analogous compounds like N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide exhibit cis configurations of the carbonyl and thiocarbonyl groups, enhancing bidentate ligand properties .

Q & A

Q. What synthetic methodologies are employed for N-[(5-chloro-2-methylphenyl)carbamothioyl]benzamide and related thiourea derivatives?

The compound is synthesized via a condensation reaction between 5-chloro-2-methylphenyl isothiocyanate and benzoyl chloride or its derivatives under anhydrous conditions. Purification typically involves recrystallization using ethanol or methanol. Structural analogs, such as N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, are synthesized similarly, with reaction conditions optimized for yield and purity using spectroscopic monitoring (e.g., TLC) .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O/S hydrogen bonds stabilizing the crystal lattice) .
  • Spectroscopy : IR confirms thiourea C=S and amide C=O stretches (~1250 cm⁻¹ and ~1680 cm⁻¹, respectively). ¹H/¹³C NMR identifies substituent-specific shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. What computational approaches are used to correlate experimental and theoretical structural parameters?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts geometric parameters (bond lengths/angles) and electronic properties. Comparisons with X-ray data validate computational models, with deviations <0.01 Å for bond lengths. Additional analyses include:

  • Natural Bond Orbital (NBO) : Evaluates hyperconjugative interactions (e.g., LP(S)→σ*(N–H)) .
  • Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic regions, guiding reactivity predictions .

Q. How can researchers analyze intermolecular interactions and crystal packing in the solid state?

Hirshfeld Surface Analysis quantifies interaction types (e.g., H···H, H···O/S contacts) and their contributions to crystal stability. Energy Framework Analysis visualizes interaction energies (e.g., dispersion vs. electrostatic), revealing dominant packing motifs. For example, C–H···O interactions may account for >30% of total contacts in thiourea derivatives .

Q. What strategies address discrepancies between computational predictions and experimental observations in electronic properties?

  • Basis Set Selection : Higher-order basis sets (e.g., 6-311++G(d,p)) improve accuracy for polarizable groups like C=O and C=S .
  • Solvent/Solid-State Effects : Incorporate polarizable continuum models (PCM) or periodic boundary conditions (PBE) to account for environmental influences absent in gas-phase DFT .

Methodological and Contradiction Analysis

Q. What protocols are recommended for evaluating bioactivity against molecular targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., SARS-CoV-2 main protease). Validate with MD simulations and binding free energy calculations (MM-PBSA/GBSA) .
  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests for antimicrobial activity, with positive controls (e.g., ampicillin) and solvent controls to rule out artifacts .

Q. How to resolve conflicting data on substituent-dependent reactivity or bioactivity?

  • Comparative DFT Studies : Analyze substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) on Fukui indices to predict reactive sites .
  • Crystallographic Meta-Analysis : Compare packing motifs across derivatives (e.g., 5-chloro vs. 4-methoxy analogs) to identify structural determinants of activity .

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